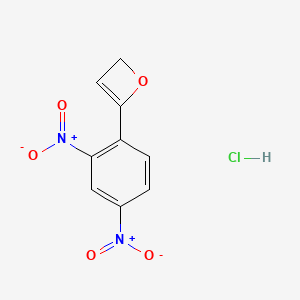
(S)-N,N-dimethyl-1-phenyl-3-(1-naphthalenyloxy)propanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dapoxetine hydrochloride is a selective serotonin reuptake inhibitor primarily used for the treatment of premature ejaculation in men aged 18 to 64 years. It was initially developed as an antidepressant but was found to be more effective in treating premature ejaculation due to its rapid absorption and elimination from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dapoxetine hydrochloride involves several steps. One method starts with 3-chloropropiophenone and naphthol as initial raw materials. These undergo a condensation reaction in a solvent, followed by reduction using a reducer such as borane. The intermediate product is then subjected to deprotection, methylation, and finally, a salification reaction to produce dapoxetine hydrochloride . Another method involves dissolving dapoxetine in methylene chloride, chloroform, or 1,2-dichloroacetic acid, followed by the addition of hydrogen chloride to precipitate the hydrochloride salt .
Industrial Production Methods
Industrial production methods for dapoxetine hydrochloride focus on optimizing yield and purity while minimizing costs. The process typically involves the use of mild reaction conditions and simple after-treatment processes to ensure high chemical and optical purity .
Chemical Reactions Analysis
Dapoxetine hydrochloride undergoes various chemical reactions, including:
Oxidation: Susceptible to oxidation, leading to degradation products.
Reduction: Involves the reduction of intermediates during synthesis.
Substitution: Methylation is a key step in its synthesis.
Common reagents used in these reactions include borane for reduction and hydrogen chloride for salification . The major products formed include dapoxetine hydrochloride and its degradation products under oxidative conditions .
Scientific Research Applications
Dapoxetine hydrochloride has several scientific research applications:
Chemistry: Used as a model compound in the study of selective serotonin reuptake inhibitors.
Biology: Investigated for its effects on serotonin levels and related biological pathways.
Medicine: Primarily used for the treatment of premature ejaculation.
Industry: Utilized in the pharmaceutical industry for the development of treatments for premature ejaculation.
Mechanism of Action
Dapoxetine hydrochloride works by inhibiting the serotonin transporter, increasing serotonin’s action at the postsynaptic cleft. This leads to delayed ejaculation by enhancing serotonin activity at pre- and postsynaptic receptors . The central ejaculatory neural circuit, comprising spinal and cerebral areas, is involved in this process .
Comparison with Similar Compounds
Dapoxetine hydrochloride is unique among selective serotonin reuptake inhibitors due to its rapid absorption and elimination, making it suitable for on-demand use in treating premature ejaculation . Similar compounds include:
Fluoxetine: Another selective serotonin reuptake inhibitor, primarily used as an antidepressant.
Sertraline: Used for depression and anxiety disorders.
Paroxetine: Also used for depression and anxiety, but with a longer half-life compared to dapoxetine.
Dapoxetine hydrochloride stands out due to its specific application in treating premature ejaculation and its rapid pharmacokinetic profile .
Properties
Molecular Formula |
C9H7ClN2O5 |
|---|---|
Molecular Weight |
258.61 g/mol |
IUPAC Name |
4-(2,4-dinitrophenyl)-2H-oxete;hydrochloride |
InChI |
InChI=1S/C9H6N2O5.ClH/c12-10(13)6-1-2-7(9-3-4-16-9)8(5-6)11(14)15;/h1-3,5H,4H2;1H |
InChI Key |
RUFGRPSCLHSWQC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



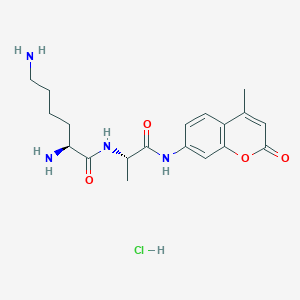
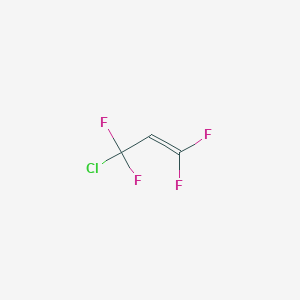
![Tricyclo[3.3.1.13,7]decane-1-carboxylicacid,3-bromo-5-methyl-](/img/structure/B13825303.png)
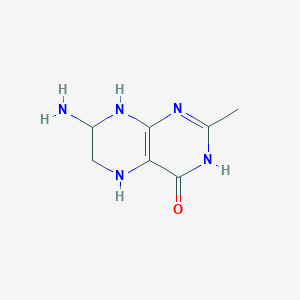
![(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-17-(2-sulfanylacetyl)-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13825315.png)
![5-Chloro-4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfonyl)pyrimidine](/img/structure/B13825322.png)
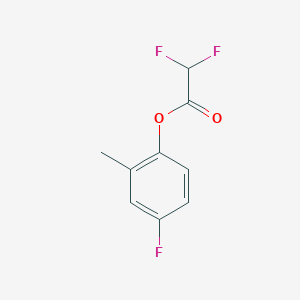

![4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B13825338.png)
![4,8-Methano-4H-indeno[5,6-C][1,2,5]oxadiazole](/img/structure/B13825339.png)
![(2E)-[1-(2-Propyn-1-yl)-2-pyrrolidinylidene]acetonitrile](/img/structure/B13825340.png)

![2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-N-[2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]aniline](/img/structure/B13825344.png)
